molecular formula C12H26Cl2N2 B1424532 2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride CAS No. 1211474-71-3

2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride

Cat. No.: B1424532
CAS No.: 1211474-71-3
M. Wt: 269.25 g/mol
InChI Key: SUDGIAOILAQKKB-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 . It has an average mass of 269.254 Da and a monoisotopic mass of 268.147308 Da .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight of the compound is 232.8 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, and toxicity information, can be found in specialized chemical databases .

Scientific Research Applications

  • Cancer Research : A study involving an Aurora kinase inhibitor, which is structurally related to 2-Methyl-1-(3-piperidinylmethyl)piperidine, demonstrates its potential in treating cancer due to its ability to inhibit Aurora A (ロバート ヘンリー,ジェームズ, 2006).

  • Psychiatric Disorder Treatment : Piperidine, a core structure in the compound of interest, has been explored for its potential in treating psychiatric disorders. This research is significant as piperidine is found in human urine and mammalian brains, suggesting a possible endogenous role in behavior regulation (L. Abood, F. Rinaldi, & Virginia Eagleton, 1961).

  • Molecular Structure Studies : The synthesis and molecular structure of a compound closely related to 2-Methyl-1-(3-piperidinylmethyl)piperidine have been reported, showcasing the importance of hydrogen bonding and C-H…π interactions in its crystalline form (I. Khan et al., 2013).

  • Antimicrobial Research : A study on bis hybrid heterocycle comprising piperidine and thiohydantoin nuclei revealed significant antimicrobial activities against a range of clinically isolated microbial organisms, highlighting the therapeutic potential of piperidine derivatives (J. Thanusu, V. Kanagarajan, & M. Gopalakrishnan, 2010).

  • Anti-Inflammatory and Transplant Research : Research on a novel piperidine compound, DTCM-glutarimide, showed it to be an effective inhibitor of macrophage activation and a potential agent in prolonging graft survival in heart transplantation experiments, indicating its role in anti-inflammatory processes and transplant medicine (M. Takeiri et al., 2011).

  • Cardiovascular Research : The cardiovascular activity of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, synthesized using piperidine, was investigated, contributing to the understanding of cardiovascular effects of piperidine derivatives (A. Krauze et al., 2004).

Properties

IUPAC Name

2-methyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-11-5-2-3-8-14(11)10-12-6-4-7-13-9-12;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDGIAOILAQKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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